molecular formula C17H25FN2O2 B12441891 Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate CAS No. 887587-39-5

Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate

Cat. No.: B12441891
CAS No.: 887587-39-5
M. Wt: 308.4 g/mol
InChI Key: MUGCMPJEJWUVKH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluoroanilino-methyl substituent. The Boc group enhances solubility and stability during synthesis, while the 3-fluoroanilino moiety may influence electronic properties and binding interactions in biological targets.

Properties

CAS No.

887587-39-5

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-6-13(12-20)11-19-15-8-4-7-14(18)10-15/h4,7-8,10,13,19H,5-6,9,11-12H2,1-3H3

InChI Key

MUGCMPJEJWUVKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-fluoroanilino group: This step involves the reaction of the piperidine derivative with 3-fluoroaniline under suitable conditions, such as the presence of a base and a solvent.

    Addition of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and bases (sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3-fluoroanilino group may enhance its binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability, while the tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate and related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound (Target Compound) Not explicitly provided - 3-fluoroanilino-methyl, Boc group Likely intermediate for kinase inhibitors or anticancer agents
Compound 13au C21H25FN4O3 (inferred) - (5-methyl-1H-pyrazol-3-yl)methanamine, 4-fluoro-3-carbamoylphenyl High synthesis yield (91%); pyrazole enhances selectivity
Compound 13ax C23H24FN3O5 (inferred) - (1H-pyrazol-4-yl)methanamine, benzo[d][1,3]dioxol-5-yloxy Lower yield (41%); steric hindrance from pyrazole
Tert-butyl 4-((3-oxobicyclo[2.2.1]heptan-2-yl)methyl)piperidine-1-carboxylate C19H27NO3 - Bicyclo[2.2.1]heptan-3-one, iodopiperidine 85% yield; conformational rigidity from bicyclic system
Tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate C17H26N2O2 290.40 4-aminophenyl-methyl Key intermediate for Niraparib (anticancer drug)
Tert-butyl 3,3-difluoropiperidine-1-carboxylate C10H17F2NO2 221.24 3,3-difluoropiperidine Enhanced lipophilicity; metabolic stability

Biological Activity

Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or biological pathways. For instance, derivatives of piperidine have been shown to interact with the MenA enzyme in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis—an essential component for bacterial survival under hypoxic conditions .

Antimicrobial Activity

A study highlighted that certain piperidine derivatives exhibit potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM. These compounds demonstrated significant synergy when used in combination with other agents targeting the electron transport chain, leading to nearly complete sterilization of Mtb in vivo within two weeks .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Fluorine Substitution Enhances lipophilicity and receptor binding
Piperidine Ring Provides conformational flexibility
Tert-butyl Group Increases solubility and stability

Case Studies and Research Findings

  • Inhibition Studies : A series of experiments assessed the inhibitory effects of related compounds on MenA. The findings indicated that modifications to the anilino group significantly impacted potency, suggesting that further optimization could yield more effective inhibitors .
  • Pharmacokinetics : The pharmacokinetic profile of similar piperidine derivatives was evaluated, revealing favorable absorption and distribution characteristics that support their potential as therapeutic agents against tuberculosis .
  • Synergistic Effects : Combination therapy studies demonstrated that when used alongside established antitubercular drugs, these compounds could enhance therapeutic efficacy, indicating a promising avenue for treatment strategies against resistant strains of Mtb .

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